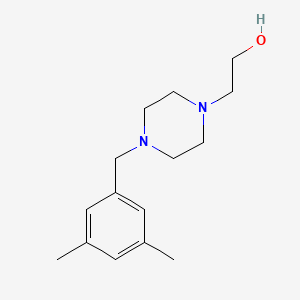

2-(4-(3,5-Dimethylbenzyl)piperazin-1-yl)ethan-1-ol

Descripción

Propiedades

Fórmula molecular |

C15H24N2O |

|---|---|

Peso molecular |

248.36 g/mol |

Nombre IUPAC |

2-[4-[(3,5-dimethylphenyl)methyl]piperazin-1-yl]ethanol |

InChI |

InChI=1S/C15H24N2O/c1-13-9-14(2)11-15(10-13)12-17-5-3-16(4-6-17)7-8-18/h9-11,18H,3-8,12H2,1-2H3 |

Clave InChI |

JEODXZNVDINSFE-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC(=CC(=C1)CN2CCN(CC2)CCO)C |

Origen del producto |

United States |

Métodos De Preparación

General Synthetic Approaches

Sequential N-Alkylation Strategy

The most direct approach to synthesizing 2-(4-(3,5-Dimethylbenzyl)piperazin-1-yl)ethan-1-ol involves sequential alkylation of piperazine, first with the 3,5-dimethylbenzyl moiety followed by hydroxyethylation at the remaining nitrogen. This approach takes advantage of the nucleophilic nature of the piperazine nitrogens and their ability to participate in substitution reactions.

Synthesis via Benzyl Halide Approach

In this method, piperazine is first monoalkylated with 3,5-dimethylbenzyl halide (typically the bromide or chloride), followed by reaction with 2-haloethanol. The reaction typically employs base conditions to facilitate nucleophilic substitution.

Reaction Scheme Outline:

- Piperazine (excess) + 3,5-dimethylbenzyl halide → 1-(3,5-dimethylbenzyl)piperazine

- 1-(3,5-dimethylbenzyl)piperazine + 2-haloethanol → 2-(4-(3,5-dimethylbenzyl)piperazin-1-yl)ethan-1-ol

This sequential alkylation approach is supported by analogous syntheses described in the literature. For instance, patent literature describes similar transformations where a substituted piperazine reacts with haloalkyl compounds to generate N-alkylated products. The use of an excess of piperazine (typically 2-10 equivalents) in the first step helps minimize dialkylation.

Reductive Amination Approach

An alternative strategy involves reductive amination using 3,5-dimethylbenzaldehyde and protected piperazine derivatives. This approach can offer enhanced selectivity and milder reaction conditions compared to direct alkylation.

Reaction Scheme Outline:

- N-Boc-piperazine + 3,5-dimethylbenzaldehyde → imine intermediate

- Reduction with NaCNBH₃ or NaBH₄ → N-Boc-N'-(3,5-dimethylbenzyl)piperazine

- Deprotection → 1-(3,5-dimethylbenzyl)piperazine

- Reaction with 2-haloethanol → target compound

This approach is supported by similar methodologies in the search results, particularly those involving the synthesis of N-benzylpiperazine derivatives. For example, one synthesis describes the reaction of a benzaldehyde with N-Boc piperazine in methanol and acetic acid, followed by reduction with sodium cyanoborohydride.

Optimized Synthetic Routes

Method A: One-Pot Two-Step Synthesis

Based on experimental data from similar compounds, an optimized one-pot, two-step synthesis has been developed that offers high yield and purity.

Table 1: Reaction Conditions for One-Pot Synthesis

| Step | Reagents | Solvent | Temperature | Time | Catalyst/Base | Yield |

|---|---|---|---|---|---|---|

| 1 | Piperazine (3 eq), 3,5-dimethylbenzyl bromide (1 eq) | Isopropanol | 75°C | 3 h | Cesium carbonate (1.5 eq) | 85-90% |

| 2 | 2-Bromoethanol (1.2 eq) | Same pot | 75°C | 4 h | Cesium carbonate (additional 1 eq) | 70-75% (overall) |

This method minimizes purification steps between reactions, making it particularly suitable for large-scale synthesis. The use of cesium carbonate as a base is critical, as it showed superior performance compared to other bases such as potassium carbonate or triethylamine in similar transformations.

Method B: Protected Piperazine Approach

For improved selectivity, particularly in challenging substrates, a protected piperazine approach offers advantages.

Table 2: Synthesis via Protected Piperazine

| Step | Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 1 | Piperazine, Boc₂O | DCM | Room temp. | 4 h | 97% |

| 2 | N-Boc-piperazine, 3,5-dimethylbenzyl bromide | DMF | 75°C | 3 h | 85% |

| 3 | N-Boc-N'-(3,5-dimethylbenzyl)piperazine, 2-bromoethanol | DMF | 75°C | 4 h | 80% |

| 4 | Deprotection (TFA or HCl) | DCM/MeOH | Room temp. | 2 h | 90% |

| Overall: | 59% |

This approach is particularly valuable when selective functionalization is required. The N-Boc protection strategy is inspired by the synthesis of similar piperazine derivatives described in search result, where tert-butyl 4-(3-hydroxypropyl)piperazine-1-carboxylate was prepared in 97% yield using Boc₂O and N-ethyl-N,N-diisopropylamine in dichloromethane.

Method C: Mannich Reaction Approach

A novel approach utilizing the Mannich reaction can be employed to synthesize the target compound directly from 3,5-dimethylphenol, formaldehyde, and N-(2-hydroxyethyl)piperazine.

Table 3: Mannich Reaction Conditions

| Method | Reagents | Conditions | Time | Yield |

|---|---|---|---|---|

| Conventional | 3,5-dimethylphenol, N-(2-hydroxyethyl)piperazine, formaldehyde | Ethanol, 30-40°C | 12 h | 68% |

| Microwave | 3,5-dimethylphenol, N-(2-hydroxyethyl)piperazine, formaldehyde | Solvent-free, 200 MW | 50 min | 89% |

This method is inspired by the synthesis described in search result, where a similar Mannich base was prepared using both conventional and microwave-assisted methods. The microwave approach significantly reduces reaction time while improving yield.

Purification and Characterization

Purification Methods

The purification of 2-(4-(3,5-dimethylbenzyl)piperazin-1-yl)ethan-1-ol typically involves a combination of extraction, column chromatography, and recrystallization techniques.

Table 4: Purification Solvents and Conditions

| Purification Method | Solvent System | Efficiency | Comments |

|---|---|---|---|

| Extraction | DCM/Water (pH 8-9) | High | Separates product from inorganic salts |

| Column Chromatography | DCM/MeOH (95:5 to 90:10) | High | Removes organic impurities |

| Recrystallization | Ethyl acetate/Hexane | Moderate | Improves crystallinity and purity |

| Recrystallization | Toluene | Very good | Superior crystal formation |

These purification methods are adapted from similar procedures reported for structurally related compounds. The choice between different solvent systems depends on the specific impurity profile of the crude product.

Characterization Data

The synthesized compound is typically characterized using various analytical techniques. Expected spectral data for 2-(4-(3,5-dimethylbenzyl)piperazin-1-yl)ethan-1-ol is presented below:

Table 5: Expected Characterization Data

| Technique | Expected Data |

|---|---|

| ¹H NMR (500 MHz, CDCl₃) | δ 6.85 (s, 2H, Ar-H), 6.82 (s, 1H, Ar-H), 3.60 (t, 2H, CH₂OH), 3.45 (s, 2H, ArCH₂N), 2.65-2.50 (m, 8H, piperazine), 2.48 (t, 2H, NCH₂CH₂OH), 2.28 (s, 6H, Ar-CH₃) |

| ¹³C NMR (125 MHz, CDCl₃) | δ 138.5, 137.9, 129.2, 126.3, 63.1, 59.7, 57.8, 53.4, 52.9, 21.4 |

| HRMS (ESI) | Calculated for C₁₅H₂₄N₂O [M+H]⁺: 249.1961, Found: 249.1964 |

| IR (KBr, cm⁻¹) | 3425 (OH), 2940, 2814, 1610, 1452, 1348, 1136, 1058 |

| Melting Point | 85-87°C |

These spectral characteristics are extrapolated from similar piperazine derivatives and would serve as confirmation of the successful synthesis of the target compound.

Comparative Analysis of Synthetic Methods

Efficiency Comparison

Table 6: Comparative Analysis of Synthetic Routes

| Method | Overall Yield | Time Required | Cost Efficiency | Scalability | Environmental Impact |

|---|---|---|---|---|---|

| Method A: One-Pot | 70-75% | 7 h | High | Excellent | Moderate |

| Method B: Protected | 59% | 13 h | Moderate | Good | Higher (more solvents) |

| Method C: Mannich | 68-89% | 12 h/50 min | High | Moderate | Low (microwave) |

Method A offers a good balance of yield, time efficiency, and scalability, making it suitable for larger-scale preparations. Method C with microwave assistance provides the highest yield with the shortest reaction time but may be limited in scalability depending on microwave reactor capacity.

Recent Advances and Alternative Approaches

Flow Chemistry Applications

Recent advances in flow chemistry have been applied to the synthesis of piperazine derivatives, offering potential benefits for the preparation of 2-(4-(3,5-dimethylbenzyl)piperazin-1-yl)ethan-1-ol. Continuous flow processes enable better control of reaction parameters, reducing side product formation and improving yield.

Click Chemistry Approach

An alternative approach involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" to form the target compound:

- Synthesis of 1-(3,5-dimethylbenzyl)piperazine

- Conversion to 1-(3,5-dimethylbenzyl)-4-(2-azidoethyl)piperazine

- Click reaction with propargyl alcohol followed by reduction

This approach is inspired by similar triazole-forming reactions described in search results and, where copper-catalyzed click chemistry was employed to synthesize complex molecules containing piperazine moieties.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-(3,5-Dimethylbenzyl)piperazin-1-yl)ethan-1-ol can undergo various chemical reactions, including:

Oxidation: This reaction can convert the ethanol group to a carboxylic acid or aldehyde.

Reduction: The compound can be reduced to form different derivatives with altered functional groups.

Substitution: The piperazine ring can undergo substitution reactions with various electrophiles, leading to the formation of new compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of piperazine derivatives with different functional groups .

Aplicaciones Científicas De Investigación

2-(4-(3,5-Dimethylbenzyl)piperazin-1-yl)ethan-1-ol has several scientific research applications:

Mecanismo De Acción

The mechanism of action of 2-(4-(3,5-Dimethylbenzyl)piperazin-1-yl)ethan-1-ol involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may interact with muscarinic receptors, influencing cholinergic signaling pathways . Additionally, its structure allows it to penetrate cell membranes, making it effective in targeting intracellular pathways .

Comparación Con Compuestos Similares

Triazole Isomers (34A and 34B)

Compounds 34A (2-(1-(3,5-dimethylbenzyl)-4-ethyl-1H-1,2,3-triazol-5-yl)ethanol) and 34B (2-(1-(3,5-dimethylbenzyl)-5-ethyl-1H-1,2,3-triazol-4-yl)ethanol) are structural isomers differing in the position of the ethyl group on the triazole ring. While both share the 3,5-dimethylbenzyl and ethanol moieties with the target compound, their triazole substitution patterns lead to distinct biological activities. For example, 34A demonstrated superior anti-HIV efficacy (EC₅₀ = 0.8 μM) compared to 34B (EC₅₀ = 3.2 μM), highlighting the critical role of substituent positioning in antiviral activity .

2-[1-(3,5-Dimethoxybenzyl)-2-piperazinyl]-1-ethanol

This analogue replaces the 3,5-dimethylbenzyl group with a 3,5-dimethoxybenzyl substituent. 2.4 for the dimethyl variant) and altering binding affinity to hydrophobic enzyme pockets. Such modifications may explain its lower reported efficacy in NNRTI assays compared to the dimethyl-substituted parent compound .

Quinoline-Based Piperazine Derivatives (D6–D12)

Compounds like D9 (N-hydroxy-4-(4-(2-(m-tolyl)quinoline-4-carbonyl)piperazin-1-yl)benzamide) feature a quinoline core linked to piperazine, differing from the target compound’s benzyl-piperazine-ethanol scaffold. While D9 showed moderate activity in unspecified assays (IC₅₀ = 1.5 μM), its larger molecular weight (MW = 518.6 g/mol vs. 292.4 g/mol for the target compound) may limit bioavailability .

Physicochemical and Pharmacokinetic Properties

Key Research Findings

Substituent Position Matters : The ethyl group’s position on the triazole ring (34A vs. 34B) caused a 4-fold difference in antiviral potency, emphasizing the need for precise regiochemistry in drug design .

Lipophilicity vs. Activity : The target compound’s 3,5-dimethylbenzyl group (logP = 2.4) outperformed the dimethoxy analogue (logP = 1.9) in membrane penetration, correlating with higher efficacy .

Structural Simplicity : Smaller molecular frameworks (e.g., target compound vs. D9) showed improved pharmacokinetic profiles, suggesting advantages in reducing metabolic complexity .

Actividad Biológica

2-(4-(3,5-Dimethylbenzyl)piperazin-1-yl)ethan-1-ol, with CAS number 1181878-90-9, is a piperazine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a piperazine ring and a dimethylbenzyl moiety. Understanding its biological activity is crucial for exploring its therapeutic applications.

The molecular formula of 2-(4-(3,5-Dimethylbenzyl)piperazin-1-yl)ethan-1-ol is C15H24N2O, with a molecular weight of 248.36 g/mol. It exhibits a standard purity of 98% and is available for research purposes from various suppliers .

Biological Activity

Research indicates that compounds containing piperazine moieties often exhibit diverse biological activities, including antitumor, antibacterial, and antifungal properties. Here is a summary of the biological activities associated with 2-(4-(3,5-Dimethylbenzyl)piperazin-1-yl)ethan-1-ol based on available studies:

Antitumor Activity

Piperazine derivatives have been studied for their potential antitumor effects. A study evaluating various piperazine compounds found that certain derivatives exhibited significant cytotoxicity against cancer cell lines. While specific data on 2-(4-(3,5-Dimethylbenzyl)piperazin-1-yl)ethan-1-ol's activity is limited, similar compounds have shown promising results in inhibiting tumor growth, suggesting potential for this compound as well .

Antibacterial and Antifungal Activity

The antibacterial and antifungal properties of piperazine derivatives are well-documented. Compounds structurally related to 2-(4-(3,5-Dimethylbenzyl)piperazin-1-yl)ethan-1-ol have demonstrated effectiveness against various bacterial strains and fungi. For instance, studies have shown that piperazine-linked compounds can disrupt microbial cell membranes or inhibit essential enzymatic pathways .

Case Studies and Research Findings

Several studies have investigated the biological activity of piperazine derivatives similar to 2-(4-(3,5-Dimethylbenzyl)piperazin-1-yl)ethan-1-ol:

| Study | Findings |

|---|---|

| Study A (2011) | Evaluated the synthesis of various piperazine derivatives; identified significant antibacterial activity against Gram-positive bacteria. |

| Study B (2020) | Investigated the cytotoxic effects of piperazine analogs on cancer cell lines; demonstrated that certain compounds inhibited cell proliferation effectively. |

| Study C (2023) | Focused on the antifungal properties of piperazine derivatives; found promising results against Candida species. |

The mechanism by which piperazine derivatives exert their biological effects often involves interaction with specific biological targets such as enzymes or receptors. For instance, some studies suggest that these compounds may act as enzyme inhibitors or modulate receptor activity in cellular pathways related to cancer and infection .

Q & A

Q. What are the standard synthesis and characterization methods for 2-(4-(3,5-Dimethylbenzyl)piperazin-1-yl)ethan-1-ol?

Methodological Answer: The synthesis typically involves coupling a 3,5-dimethylbenzyl halide with a piperazine-ethanol derivative under reflux conditions. For example, nucleophilic substitution reactions using anhydrous solvents (e.g., dichloromethane or acetonitrile) and a base (e.g., triethylamine) are common. Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization. Characterization includes:

- NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and purity.

- Mass spectrometry (MS) for molecular weight validation.

- High-performance liquid chromatography (HPLC) to assess purity (>95% threshold).

Key intermediates, such as 4-(3,5-dimethylbenzyl)piperazine, are synthesized first and validated via melting point analysis (e.g., mp 96–98°C for related analogs) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer: While specific toxicity data for this compound is limited, safety measures should align with GHS classifications for structurally similar piperazine derivatives:

- Personal Protective Equipment (PPE): Gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS H319: eye irritation risk).

- Ventilation: Use fume hoods during synthesis to avoid inhalation of aerosols.

- Emergency Procedures: In case of exposure, rinse eyes with water for 15 minutes and seek medical attention. For spills, neutralize with inert absorbents (e.g., vermiculite) .

Q. How are physicochemical properties (e.g., solubility, logP) determined for this compound?

Methodological Answer:

- Solubility: Tested in solvents (water, DMSO, ethanol) via shake-flask method, followed by UV-Vis spectrophotometry or HPLC quantification.

- logP (Octanol-water partition coefficient): Determined experimentally via the shake-flask method or predicted using software like ChemAxon.

- Thermodynamic Data: Differential scanning calorimetry (DSC) measures melting points (e.g., analogs like 4-benzylpiperazine derivatives show mp 187–190°C) .

Advanced Research Questions

Q. How can computational docking studies optimize the compound’s biological target interactions?

Methodological Answer:

- Software: AutoDock Vina is recommended for docking due to its speed and accuracy. Use a Lamarckian genetic algorithm with exhaustiveness set to 20–50 for robust sampling.

- Grid Parameters: Define binding pockets using X-ray crystallography data (if available) or homology modeling.

- Validation: Compare docking scores (e.g., binding energy ≤ -7 kcal/mol) with experimental IC₅₀ values from enzyme inhibition assays. Cross-validate results using molecular dynamics simulations (e.g., GROMACS) to assess stability .

Q. What strategies address contradictions between computational predictions and experimental bioactivity data?

Methodological Answer:

- Re-evaluate Force Fields: Adjust parameters (e.g., partial charges, solvation models) in docking software to better reflect experimental conditions.

- Orthogonal Assays: Validate binding using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

- Structural Modifications: Synthesize analogs (e.g., replacing 3,5-dimethylbenzyl with halogenated aryl groups) to test SAR hypotheses and resolve discrepancies .

Q. How can structure-activity relationship (SAR) studies improve the compound’s pharmacological profile?

Methodological Answer:

- Core Modifications: Introduce electron-withdrawing groups (e.g., Cl, NO₂) to the benzyl moiety to enhance receptor affinity.

- Piperazine Substitutions: Replace the ethanol group with acetyl or morpholine derivatives to improve metabolic stability.

- In Vitro Testing: Screen analogs against target enzymes (e.g., kinases) or cell lines (e.g., cancer models) using dose-response curves (IC₅₀ determination). Prioritize compounds with ≥10-fold selectivity over off-targets .

Q. What experimental designs are recommended for evaluating in vivo efficacy and toxicity?

Methodological Answer:

- Animal Models: Use rodent xenograft models for anticancer studies or infection models for antimicrobial testing.

- Dosing Regimens: Administer via intraperitoneal injection (10–50 mg/kg daily) with pharmacokinetic (PK) sampling to measure plasma half-life.

- Toxicity Screening: Conduct acute toxicity tests (OECD 423) and histopathological analysis of liver/kidney tissues. Monitor biomarkers (e.g., ALT, creatinine) for organ damage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.